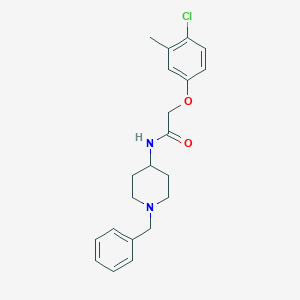

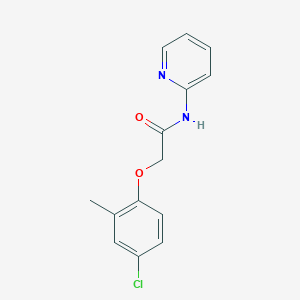

2-(4-chloro-2-methylphenoxy)-N-(pyridin-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-chloro-2-methylphenoxy)-N-(pyridin-2-yl)acetamide, also known as pyriproxyfen, is a synthetic insecticide that belongs to the class of juvenile hormone analogs. It was first discovered by Sumitomo Chemical in 1996 and has since been widely used in agriculture and public health for controlling the population of various insects, such as mosquitoes, flies, and fleas. Pyriproxyfen has been found to be effective in disrupting the growth and development of insect larvae, thereby preventing them from reaching maturity and reproducing.

Wirkmechanismus

Pyriproxyfen acts as a juvenile hormone analog, disrupting the normal growth and development of insect larvae. It mimics the action of the natural juvenile hormone, which regulates the metamorphosis of insects from larvae to adults. By interfering with this process, 2-(4-chloro-2-methylphenoxy)-N-(pyridin-2-yl)acetamide prevents the larvae from developing into mature adults, thereby reducing the population of the target insect species.

Biochemical and Physiological Effects:

Pyriproxyfen has been found to have low toxicity to mammals and birds, but it can be toxic to aquatic organisms and beneficial insects, such as bees and butterflies. It has been shown to have a low potential for bioaccumulation in the environment, and it breaks down rapidly in soil and water under normal conditions.

Vorteile Und Einschränkungen Für Laborexperimente

Pyriproxyfen has several advantages for use in laboratory experiments, including its high potency against insect larvae, its low toxicity to mammals, and its ease of application. However, it also has some limitations, such as its potential for toxicity to aquatic organisms and its limited effectiveness against adult insects.

Zukünftige Richtungen

There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(pyridin-2-yl)acetamide, including the development of new formulations and delivery methods, the investigation of its effects on non-target organisms, and the study of its potential for use in integrated pest management programs. Additionally, further research is needed to explore the potential of this compound as a tool for controlling the spread of emerging mosquito-borne diseases, such as chikungunya and yellow fever.

Synthesemethoden

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(pyridin-2-yl)acetamide involves several steps, starting with the reaction of 2-methyl-4-chlorophenol with chloroacetyl chloride to form 2-chloro-4-(2-chloroacetyl)phenol. This intermediate is then reacted with pyridine-2-amine to form 2-(4-chloro-2-methylphenoxy)acetamide, which is subsequently treated with acetic anhydride to produce this compound. The overall yield of this synthesis method is around 50%.

Wissenschaftliche Forschungsanwendungen

Pyriproxyfen has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of insect species. It has been used in the control of agricultural pests, such as whiteflies, thrips, and leafhoppers, as well as in the control of disease vectors, such as mosquitoes and sandflies. Pyriproxyfen has also been used in public health programs for controlling the spread of dengue fever, Zika virus, and other mosquito-borne diseases.

Eigenschaften

Molekularformel |

C14H13ClN2O2 |

|---|---|

Molekulargewicht |

276.72 g/mol |

IUPAC-Name |

2-(4-chloro-2-methylphenoxy)-N-pyridin-2-ylacetamide |

InChI |

InChI=1S/C14H13ClN2O2/c1-10-8-11(15)5-6-12(10)19-9-14(18)17-13-4-2-3-7-16-13/h2-8H,9H2,1H3,(H,16,17,18) |

InChI-Schlüssel |

HDOUFQDCGPICMB-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=N2 |

Kanonische SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=N2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B263302.png)

![Methyl 2-[(3-chlorobenzoyl)oxy]benzoate](/img/structure/B263306.png)

![N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B263321.png)

![Methyl 2-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B263327.png)

![N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B263328.png)